molecular formula C5H12 B13789646 N-Pentane-2,2-D2

N-Pentane-2,2-D2

Cat. No.: B13789646
M. Wt: 74.16 g/mol
InChI Key: OFBQJSOFQDEBGM-SMZGMGDZSA-N
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Description

N-Pentane-2,2-D2 is a deuterated form of n-pentane, where two hydrogen atoms at the second carbon position are replaced with deuterium atoms. This compound is used in various scientific research applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentane-2,2-D2 typically involves the deuteration of n-pentane. One common method is the catalytic exchange reaction, where n-pentane is reacted with deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of n-pentane and deuterium gas over a catalyst bed, with careful control of reaction conditions to maximize the yield of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

N-Pentane-2,2-D2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated alcohols, aldehydes, and carboxylic acids.

    Reduction: Reduction reactions can convert this compound to other deuterated hydrocarbons.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming deuterated halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using deuterium gas and a metal catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.

Major Products

    Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.

    Reduction: Deuterated alkanes.

    Substitution: Deuterated halides.

Scientific Research Applications

N-Pentane-2,2-D2 is used in various scientific research applications, including:

    Chemistry: As a tracer in reaction mechanisms and studies involving isotopic labeling.

    Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: In pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.

    Industry: As a solvent and in the production of deuterated materials for specialized applications.

Mechanism of Action

The mechanism of action of N-Pentane-2,2-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, affects the reaction kinetics and the stability of intermediates. This isotopic effect is utilized in various studies to understand reaction pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-Pentane: The non-deuterated form of N-Pentane-2,2-D2.

    Isopentane: A structural isomer of n-pentane with different physical and chemical properties.

    Neopentane: Another isomer with a more compact structure.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in studies requiring isotopic labeling and in applications where the kinetic isotope effect is significant.

Properties

Molecular Formula

C5H12

Molecular Weight

74.16 g/mol

IUPAC Name

2,2-dideuteriopentane

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i3D2

InChI Key

OFBQJSOFQDEBGM-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C)CCC

Canonical SMILES

CCCCC

Origin of Product

United States

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